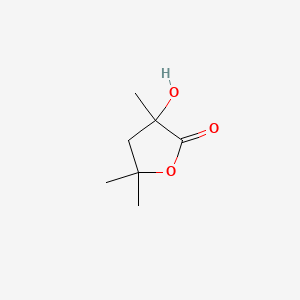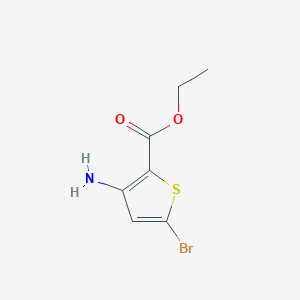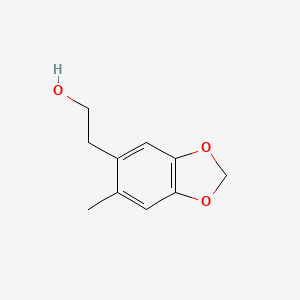
Resorcinol acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Resorcinol acetone is a compound formed by the reaction between resorcinol and acetone. Resorcinol, also known as 1,3-dihydroxybenzene, is a dihydroxy derivative of benzene. It is widely used in the production of various chemicals and materials due to its reactive hydroxyl groups. Acetone, a simple ketone, is commonly used as a solvent and in chemical synthesis. The condensate formed from these two compounds has significant applications in various fields, including polymer chemistry and material science .
Métodos De Preparación
The synthesis of resorcinol, acetone condensate typically involves the acid-catalyzed polymerization of resorcinol with acetone. One common method uses trifluoroacetic acid as a catalyst. The reaction proceeds via simultaneous addition-condensation and cyclization of resorcinol with acetone. The reaction conditions include maintaining a low temperature (around 0°C) during the addition of the catalyst to the resorcinol and acetone mixture .
In industrial production, resorcinol is often synthesized from benzene through a series of steps, including dialkylation with propylene, oxidation, and Hock rearrangement, which produces acetone and resorcinol as by-products .
Análisis De Reacciones Químicas
Resorcinol acetone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in resorcinol can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring in resorcinol allows for electrophilic substitution reactions, such as halogenation and nitration.
Condensation: The compound can undergo further condensation reactions with aldehydes and ketones to form complex polymers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens and nitro compounds. The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of resorcinol, acetone condensate involves the formation of reactive intermediates, such as quinonemethides, during its chemical reactions. These intermediates can undergo further reactions, such as Michael addition, to form complex polymeric structures. The molecular targets and pathways involved in these reactions include the aromatic ring and hydroxyl groups of resorcinol, which participate in various electrophilic and nucleophilic reactions .
Comparación Con Compuestos Similares
Resorcinol acetone can be compared with other similar compounds, such as:
Phenol-formaldehyde condensate: This compound is widely used in the production of phenolic resins and has similar applications in adhesives and coatings.
Resorcinol-formaldehyde condensate: This compound is used in the production of resorcinol-formaldehyde-latex adhesives and has applications in rubber compounding and wood composites.
Phloroglucinol: This compound is a trihydroxybenzene derivative and is used in the synthesis of pharmaceuticals and as a reagent in chemical analysis.
The uniqueness of resorcinol, acetone condensate lies in its ability to form complex polymeric structures with various applications in material science and industry .
Propiedades
Número CAS |
63451-37-6 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
benzene-1,3-diol;propan-2-one |
InChI |
InChI=1S/C6H6O2.C3H6O/c7-5-2-1-3-6(8)4-5;1-3(2)4/h1-4,7-8H;1-2H3 |
Clave InChI |
CUSQEGUGRNCRHL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C.C1=CC(=CC(=C1)O)O |
Números CAS relacionados |
63451-37-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-(4-methylphenyl)-](/img/structure/B8515853.png)
![3-(3-Pyridinyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8515861.png)

